![molecular formula C18H27ClN2O3 B14862164 Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride](/img/structure/B14862164.png)
Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride is a complex organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring This particular compound is notable for its unique structure, which includes a hexahydropyrrolo ring fused with an oxazine ring, and a tert-butyl ester group
Preparation Methods
The synthesis of Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of tertiary amines with phenols or naphthols under visible light-promoted conditions . This reaction is catalyst-free and uses aerial oxygen as the oxidant. The reaction is carried out in dimethyl sulfoxide (DMSO) solvent at room temperature, resulting in the formation of the oxazine ring .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using aerial oxygen under visible light.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Cyclization: The formation of the oxazine ring itself is a cyclization reaction promoted by visible light.
Scientific Research Applications
Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar compounds to Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride include other oxazines and pyrrolo-oxazine derivatives. For example:
1,4-Oxazine: A simpler oxazine compound that lacks the fused pyrrolo ring.
Spiro-1,3-Oxazines: These compounds have a spirocyclic structure and are synthesized using similar cyclization reactions.
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but contain nitrogen atoms instead of oxygen.
Properties
Molecular Formula |
C18H27ClN2O3 |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
tert-butyl (4aR,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14;/h4-8,15-16H,9-13H2,1-3H3;1H/t15-,16+;/m1./s1 |
InChI Key |
WPSVSZFRNZXUOM-RCPFAERMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCN2CC3=CC=CC=C3.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


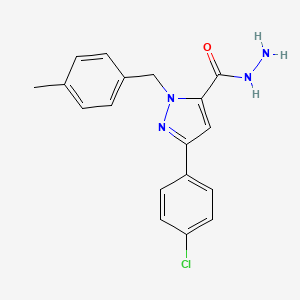
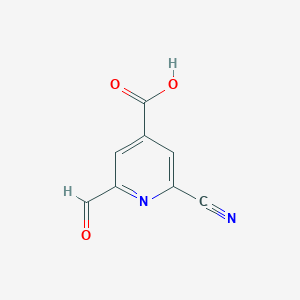
![(4R)-4-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14862099.png)
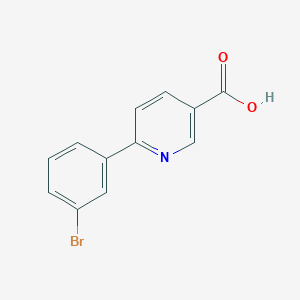
![4-(Tert-butyl)-3,9-dioxo-10,10-diphenyltricyclo[6.2.0.02,5]decane-4-carbonitrile](/img/structure/B14862115.png)
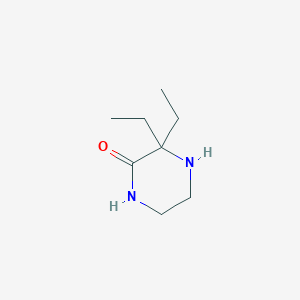
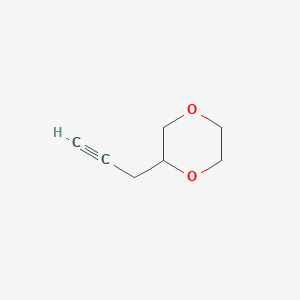
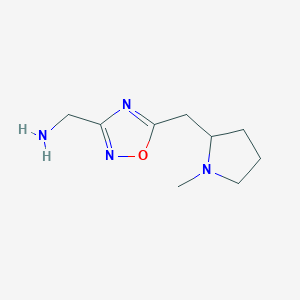
![ethyl (E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B14862132.png)

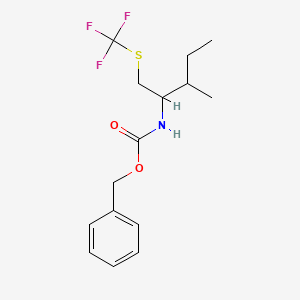
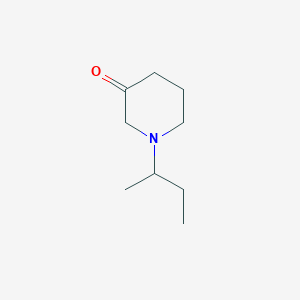
![[(3S,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B14862156.png)

